4-Ethynyl-1-(2-methoxyethyl)-1H-indole 4-Ethynyl-1-(2-methoxyethyl)-1H-indole
Brand Name: Vulcanchem
CAS No.:
VCID: VC18368979
InChI: InChI=1S/C13H13NO/c1-3-11-5-4-6-13-12(11)7-8-14(13)9-10-15-2/h1,4-8H,9-10H2,2H3
SMILES:
Molecular Formula: C13H13NO
Molecular Weight: 199.25 g/mol

4-Ethynyl-1-(2-methoxyethyl)-1H-indole

CAS No.:

Cat. No.: VC18368979

Molecular Formula: C13H13NO

Molecular Weight: 199.25 g/mol

* For research use only. Not for human or veterinary use.

4-Ethynyl-1-(2-methoxyethyl)-1H-indole -

Specification

Molecular Formula C13H13NO
Molecular Weight 199.25 g/mol
IUPAC Name 4-ethynyl-1-(2-methoxyethyl)indole
Standard InChI InChI=1S/C13H13NO/c1-3-11-5-4-6-13-12(11)7-8-14(13)9-10-15-2/h1,4-8H,9-10H2,2H3
Standard InChI Key MPIDNJQTEJKEFG-UHFFFAOYSA-N
Canonical SMILES COCCN1C=CC2=C(C=CC=C21)C#C

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The core structure of 4-Ethynyl-1-(2-methoxyethyl)-1H-indole consists of an indole scaffold—a bicyclic system comprising a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Key substituents include:

  • Ethynyl group (-C≡CH) at position 4: This moiety introduces sp-hybridized carbon atoms, enabling participation in Sonogashira couplings and cycloaddition reactions .

  • 2-Methoxyethyl group (-CH2_2CH2_2OCH3_3) at position 1: The ether linkage enhances solubility in polar aprotic solvents, while the ethyl chain provides conformational flexibility .

The compound’s SMILES notation (C#Cc1cccc2c1ccn2CCOC) encodes these features, confirming the spatial arrangement of substituents .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC13H13NO\text{C}_{13}\text{H}_{13}\text{NO}
Molecular Weight199.25 g/mol
CAS Registry Number2566173-00-8
SMILESC#Cc1cccc2c1ccn2CCOC

Data sourced from Chemsrc .

Spectroscopic and Physical Characteristics

While experimental data on melting point, boiling point, and density remain unreported, the compound’s solubility can be inferred from structural analogs. The 2-methoxyethyl group likely confers miscibility with solvents like dichloromethane, tetrahydrofuran (THF), and dimethylformamide (DMF). Infrared (IR) spectroscopy would reveal characteristic absorptions for the ethynyl C≡C stretch (~2100 cm1^{-1}) and indole N-H stretch (~3400 cm1^{-1}) . Nuclear magnetic resonance (NMR) spectra would show distinct signals for the ethynyl proton (δ ~2.5–3.5 ppm in 1^1H NMR) and methoxy group (δ ~3.3 ppm) .

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis of 4-Ethynyl-1-(2-methoxyethyl)-1H-indole can be conceptualized through two key disconnections:

  • Indole core formation: Classical indole synthesis methods such as the Fischer indole or Hemetsberger-Knittel reactions could assemble the bicyclic system .

  • Functional group introduction: Late-stage modifications via cross-coupling or alkylation reactions install the ethynyl and 2-methoxyethyl groups.

Hypothetical Synthetic Route

A plausible pathway involves:

Step 1: Indole Ring Construction
Using the Hemetsberger-Knittel synthesis (Scheme 1), methyl 2-azidoacetate undergoes Knoevenagel condensation with a substituted benzaldehyde to form an azidocinnamate intermediate. Thermolysis induces cyclization to yield the indole-2-carboxylate .

Step 2: N-Alkylation
The indole nitrogen is alkylated with 2-methoxyethyl bromide under basic conditions (e.g., NaH/THF), exploiting the nucleophilicity of the indole’s N-H group .

Step 3: Ethynylation at C4
Palladium-catalyzed Sonogashira coupling introduces the ethynyl group. For example, treating 4-bromo-1-(2-methoxyethyl)-1H-indole with trimethylsilylacetylene (TMSA) in the presence of Pd(PPh3_3)4_4 and CuI would yield the ethynylated product .

Table 2: Key Reagents and Conditions

StepReactionReagents/Conditions
1Indole formationMethyl 2-azidoacetate, benzaldehyde, Δ
2N-AlkylationNaH, THF, 2-methoxyethyl bromide
3Sonogashira couplingPd(PPh3_3)4_4, CuI, TMSA, DMF

Adapted from methodologies in J. Med. Chem. and J. Org. Chem. .

Reactivity and Functionalization

Ethynyl Group Reactivity

The terminal alkyne in 4-Ethynyl-1-(2-methoxyethyl)-1H-indole participates in:

  • Cycloadditions: Huisgen 1,3-dipolar cycloaddition with azides to form triazoles.

  • Cross-Couplings: Suzuki-Miyaura or Heck reactions when paired with aryl halides .

Indole Ring Modifications

Electrophilic substitution at the indole’s 3-position is feasible due to the electron-donating methoxyethyl group. Nitration or halogenation could introduce additional functional handles for further derivatization .

Challenges and Future Directions

Synthetic Optimization

Current limitations include the lack of reported yields for key steps. Future work should explore:

  • Protecting group strategies: To prevent side reactions during N-alkylation.

  • Catalyst screening: Enhancing Sonogashira coupling efficiency with bulky phosphine ligands .

Biological Profiling

In vitro studies are needed to assess pharmacokinetic properties such as metabolic stability and membrane permeability. Computational docking could predict target engagement with disease-relevant proteins .

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